Ajmaline Demonstrates 32% Higher Sensitivity than Flecainide for Brugada Syndrome Diagnosis
Ajmaline, a derivative of the ajmalan scaffold, is the preferred diagnostic agent for unmasking Brugada syndrome due to its superior sensitivity compared to other sodium channel blockers. In a direct head-to-head clinical study, flecainide was reported to have a 32% lower sensitivity to uncover a type-1 Brugada ECG pattern compared to ajmaline [1]. This lower sensitivity of flecainide (and procainamide) is consistently noted across multiple consensus reports and clinical guidelines, establishing ajmaline as the gold standard diagnostic tool in this context [2].
| Evidence Dimension | Diagnostic Sensitivity for Brugada Syndrome (ECG pattern induction) |
|---|---|
| Target Compound Data | Sensitivity: 100% (reference baseline) |
| Comparator Or Baseline | Flecainide: Sensitivity: 68% (32% lower) |
| Quantified Difference | Ajmaline exhibits 32% higher sensitivity than flecainide |
| Conditions | Intravenous drug challenge in patients suspected of Brugada syndrome; administered at 1 mg/kg over 5-10 minutes vs. flecainide 2 mg/kg over 10 minutes [1] |
Why This Matters
This sensitivity difference is critical for clinical procurement and research, as a 32% reduction in diagnostic sensitivity with flecainide would result in a significantly higher rate of false-negative tests, potentially missing at-risk patients.
- [1] Wolpert C, Echternach C, Veltmann C, et al. Intravenous drug challenge using flecainide and ajmaline in patients with Brugada syndrome. Heart Rhythm. 2005;2(3):254-260. View Source
- [2] Antzelevitch C, Brugada P, Borggrefe M, et al. Brugada syndrome: report of the second consensus conference. Heart Rhythm. 2005;2(4):429-440. View Source
